2-({1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyrazine
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Overview
Description
2-({1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyrazine typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the formation of the piperidine moiety, and finally, the coupling of these intermediates with the pyrazine ring. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-({1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the pyrazine ring can be reduced to amines.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitro groups on the pyrazine ring can yield amines .
Scientific Research Applications
2-({1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-tubercular agent and other therapeutic uses.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tubercular drug with a similar pyrazine ring structure.
Thiadiazole derivatives: Compounds with similar thiadiazole rings that have various biological activities.
Uniqueness
What sets 2-({1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyrazine apart is its unique combination of a pyrazine ring, a piperidine moiety, and a thiadiazole ring. This combination imparts unique chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C15H21N5OS |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-propan-2-yl-5-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C15H21N5OS/c1-11(2)14-18-19-15(22-14)20-7-3-12(4-8-20)10-21-13-9-16-5-6-17-13/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3 |
InChI Key |
VVNCKILWQXQZMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCC(CC2)COC3=NC=CN=C3 |
Origin of Product |
United States |
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